molecular formula C7H13NO B1449144 4-Azaspiro[2.5]octan-7-ol CAS No. 1368128-46-4

4-Azaspiro[2.5]octan-7-ol

Cat. No. B1449144
CAS RN: 1368128-46-4
M. Wt: 127.18 g/mol
InChI Key: FELCDPIWDBXKIV-UHFFFAOYSA-N
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Description

“4-Azaspiro[2.5]octan-7-ol” is a chemical compound with the CAS Number: 1368128-46-4 . Its molecular weight is 127.19 .


Molecular Structure Analysis

The InChI code for “4-Azaspiro[2.5]octan-7-ol” is 1S/C7H13NO/c9-6-1-4-8-7(5-6)2-3-7/h6,8-9H,1-5H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Drug Discovery 4-Azaspiro[2.5]octan-7-ol is a component in the diversity-oriented synthesis of azaspirocycles, which are key scaffolds in drug discovery. The compound is involved in multicomponent condensation reactions leading to heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These scaffolds are crucial for the development of functionalized pyrrolidines, piperidines, and azepines, which are of significant interest in chemistry-driven drug discovery due to their potential therapeutic applications (Wipf, Stephenson, & Walczak, 2004).

Antibacterial and Antiviral Agents A derivative of 4-Azaspiro[2.5]octan-7-ol, specifically designed and synthesized as 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, showed potent in vitro antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. These findings highlight the compound's significance in developing new antibacterial drugs for treating respiratory tract infections (Odagiri et al., 2013). Additionally, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and found to inhibit human coronavirus, underscoring the versatility of the 4-Azaspiro[2.5]octan-7-ol scaffold in antiviral drug development (Apaydın et al., 2019).

Anti-tumor Activity Novel azaspiro bicyclic hydantoin derivatives have been designed, synthesized, and shown to possess significant anti-proliferative activity against human ovarian cancer and murine osteosarcoma cells. These findings suggest the potential of 4-Azaspiro[2.5]octan-7-ol derivatives in cancer therapy, particularly through their ability to inhibit tumor growth and angiogenesis by downregulating the secretion of VEGF in cancer cells (Basappa et al., 2009).

Peptide Synthesis The heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, including derivatives of 4-Azaspiro[2.5]octan-7-ol, have been used as dipeptide synthons in peptide synthesis. This application is essential for developing novel peptides with potential therapeutic applications, demonstrating the compound's versatility in synthetic organic chemistry (Suter et al., 2000).

Antimicrobial and Antimycobacterial Agents Further research has focused on the synthesis of 4-thiazolidinone derivatives from 1-thia-4-azaspiro[4.n]alkan-3-ones, showcasing the compound's utility in developing potential antimycobacterial agents. This highlights the broader antimicrobial application of 4-Azaspiro[2.5]octan-7-ol derivatives in addressing resistant strains of mycobacteria (Srivastava et al., 2005).

properties

IUPAC Name

4-azaspiro[2.5]octan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-1-4-8-7(5-6)2-3-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELCDPIWDBXKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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